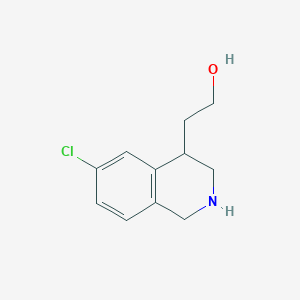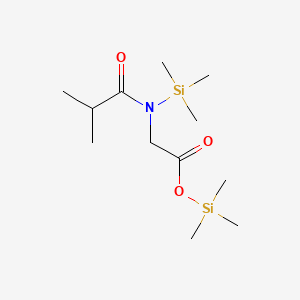
Glycine, N-(2-methyl-1-oxopropyl)-N-(trimethylsilyl)-, trimethylsilyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycine, N-(2-methyl-1-oxopropyl)-N-(trimethylsilyl)-, trimethylsilyl ester: is a derivative of glycine, an amino acid that plays a crucial role in various biological processes This compound is characterized by the presence of trimethylsilyl groups, which are often used to protect functional groups during chemical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-(2-methyl-1-oxopropyl)-N-(trimethylsilyl)-, trimethylsilyl ester typically involves the protection of glycine’s amino and carboxyl groups with trimethylsilyl groups. One common method includes the reaction of glycine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert conditions to prevent hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of protective groups like trimethylsilyl is crucial in large-scale synthesis to prevent unwanted side reactions and degradation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the trimethylsilyl groups, which can be converted to hydroxyl groups under oxidative conditions.
Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a catalyst like tetrabutylammonium fluoride (TBAF).
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted glycine derivatives.
Scientific Research Applications
Glycine, N-(2-methyl-1-oxopropyl)-N-(trimethylsilyl)-, trimethylsilyl ester is used in various fields of scientific research:
Chemistry: As a protected glycine derivative, it is used in peptide synthesis and as an intermediate in organic synthesis.
Biology: It serves as a model compound for studying amino acid modifications and interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects primarily through its functional groups. The trimethylsilyl groups protect the amino and carboxyl groups, allowing selective reactions at other sites. In biological systems, the compound may be metabolized to release glycine, which can then participate in various metabolic pathways. The molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Glycine, N-(tert-butoxycarbonyl)-: Another protected glycine derivative used in peptide synthesis.
Glycine, N-(benzyloxycarbonyl)-: Used for similar purposes but with different protecting groups.
Glycine, N-(2,2,2-trifluoroethyl)-: Used in fluorine chemistry and as a building block in organic synthesis.
Uniqueness
Glycine, N-(2-methyl-1-oxopropyl)-N-(trimethylsilyl)-, trimethylsilyl ester is unique due to the presence of trimethylsilyl groups, which offer distinct protection and reactivity compared to other protecting groups. This makes it particularly useful in specific synthetic routes where selective protection and deprotection are required.
Properties
Molecular Formula |
C12H27NO3Si2 |
|---|---|
Molecular Weight |
289.52 g/mol |
IUPAC Name |
trimethylsilyl 2-[2-methylpropanoyl(trimethylsilyl)amino]acetate |
InChI |
InChI=1S/C12H27NO3Si2/c1-10(2)12(15)13(17(3,4)5)9-11(14)16-18(6,7)8/h10H,9H2,1-8H3 |
InChI Key |
DDXSFMQPXKWPIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)N(CC(=O)O[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


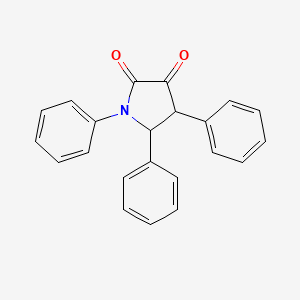
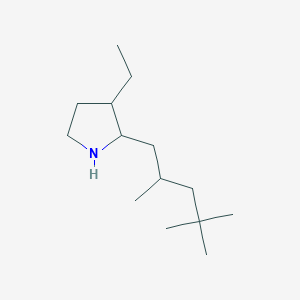
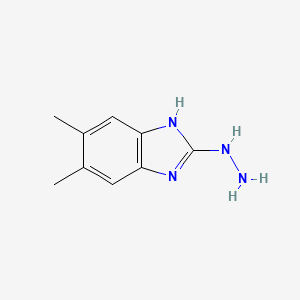
![Triphenyl[(quinolin-4-yl)methyl]phosphanium bromide](/img/structure/B13795209.png)

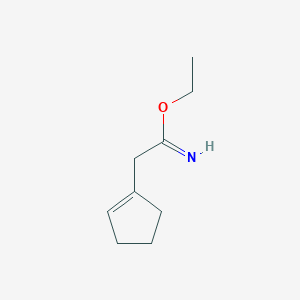
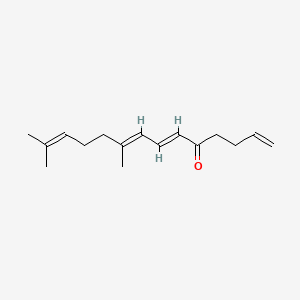
![(2R,6r)-6,10-dimethyl-2-prop-1-en-2-yl-spiro[4.5]dec-9-en-8-one](/img/structure/B13795229.png)

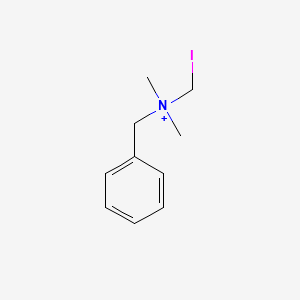
![3,5-Dichloro-2-[[[(phenoxyacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13795238.png)


